2-Hydrazinyl-5-nitrothiazole
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Overview
Description
2-Hydrazinyl-5-nitrothiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-5-nitrothiazole can be synthesized through the reaction of 2-bromo-5-nitrothiazole with hydrazine monohydrate in tetrahydrofuran. The reaction is typically carried out at ambient temperature for about 3 hours. The resultant product is then filtered, washed with diethyl ether, and dried under high vacuum to obtain this compound as a rust-colored solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-5-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Conversion to 2-amino-5-nitrothiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antimalarial, and antitubercular activities.
Medicine: Potential use in the development of new therapeutic agents for treating infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The biological activity of 2-Hydrazinyl-5-nitrothiazole is primarily attributed to its ability to interact with various molecular targets. For instance, its antitubercular activity is linked to its interaction with the KasA protein of Mycobacterium tuberculosis, inhibiting the synthesis of mycolic acids essential for bacterial cell wall integrity . The compound’s antimicrobial properties are due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.
Comparison with Similar Compounds
2-Amino-5-nitrothiazole: Similar in structure but lacks the hydrazinyl group.
2-(2-Hydrazinyl)thiazole derivatives: These compounds have been evaluated for their antimalarial activity and contain various substituents at different positions.
Uniqueness: 2-Hydrazinyl-5-nitrothiazole is unique due to its specific combination of the hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
(5-nitro-1,3-thiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1H,4H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVSOCSUVIZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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